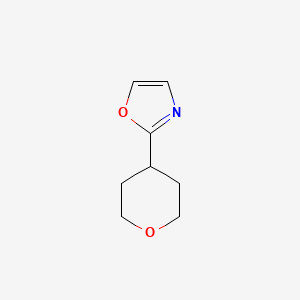

2-(Oxan-4-yl)-1,3-oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Oxan-4-yl)-1,3-oxazole is an organic compound composed of carbon, oxygen, nitrogen, and hydrogen atoms. It is a cyclic compound with a five-membered ring. It is a colorless solid with a molecular formula of C4H4N2O2 and a molecular weight of 108.09 g/mol. This compound is a heterocyclic compound, which means it contains at least two different types of atoms in its ring structure. It is used in a variety of applications, including research and development in the fields of synthetic organic chemistry, pharmaceuticals, and biochemistry.

Scientific Research Applications

Coordination Chemistry of Oxazoline Ligands

2-(Oxan-4-yl)-1,3-oxazole, commonly known as 2-oxazolines, are utilized as chiral auxiliaries in transition metal-catalyzed asymmetric organic syntheses. These ligands are versatile in design, easily synthesized from available precursors, and allow modulation of chiral centers near donor atoms. This review emphasizes their coordination chemistry with transition metals, highlighting structural characterizations in solid state and solution (Gómez, Muller, & Rocamora, 1999).

Synthesis of Highly Functionalized 4-Aminooxazoles

Oxazoles, like this compound, play a significant role in creating bioactive and functional materials. An efficient method to synthesize complex and fully substituted 4-aminooxazoles uses a gold-catalyzed intermolecular reaction. This process highlights the versatility and structural diversity achievable with oxazole-based motifs (Gillie, Reddy, & Davies, 2016).

Catalytic Synthesis of 1,3-Oxazole Derivatives

1,3-Oxazole derivatives, including this compound, are vital in medicinal, pharmaceutical, agrochemical, and material sciences. Recent research emphasizes new methodologies for creating novel 1,3-oxazole derivatives, underscoring their broad utility and versatility (Shinde et al., 2022).

Applications in Photo-Oxidation and Chemical Synthesis

Studies on the kinetics of photo-oxidation of oxazole and its derivatives, including this compound, reveal their critical roles in heterocycle chemistry and as active components in various compounds. These findings are essential for understanding the reactivity and application of oxazoles in different chemical syntheses (Zeinali, Oluwoye, Altarawneh, & Dlugogorski, 2020).

Bioactive Oxazole Derivatives in Pharmaceuticals

Oxazole derivatives, such as this compound, have wide-ranging pharmacological activities. They are crucial in drug discovery, serving as intermediates for synthesizing new chemical entities with diverse biological functions. This review consolidates information on therapeutic potentials of oxazole scaffolds (Kakkar & Narasimhan, 2019).

Mechanism of Action

Target of Action

A compound with a similar structure, astx029, is known to target erk, a key component of the mapk signaling pathway . This pathway is commonly upregulated in human cancers, making ERK an attractive therapeutic target .

Mode of Action

This dual mechanism was demonstrated in cell-free systems, as well as cell lines and xenograft tumor tissue .

Biochemical Pathways

The related compound astx029 modulates the phosphorylation of both erk and its substrate, ribosomal s6 kinase (rsk), on treatment . This suggests that 2-(Oxan-4-yl)-1,3-oxazole may also affect the MAPK signaling pathway and its downstream effects.

Result of Action

The related compound astx029 preferentially inhibited the proliferation of mapk-activated cell lines, including those with braf or ras mutations . In vivo, significant antitumor activity was observed in MAPK-activated tumor xenograft models following oral treatment .

Biochemical Analysis

Biochemical Properties

Compounds with similar structures have been shown to interact with various enzymes, proteins, and other biomolecules . For instance, a compound with a similar structure, 2-[2-Methyl-1-(oxan-4-yl)-1H-benzimidazol-5-yl]-1,3-benzoxazole (DSP-0640), has been associated with hepatotoxicity characterized by centrilobular hypertrophy and vacuolation of hepatocytes .

Cellular Effects

The cellular effects of 2-(Oxan-4-yl)-1,3-oxazole are not well-documented. Compounds with similar structures have been shown to influence cell function. For example, DSP-0640, a compound with a similar structure, has been associated with hepatotoxicity characterized by centrilobular hypertrophy and vacuolation of hepatocytes .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Compounds with similar structures have been shown to exert their effects at the molecular level. For instance, a compound with a similar structure, ASTX029, has been shown to inhibit both ERK catalytic activity and the phosphorylation of ERK itself by MEK .

Temporal Effects in Laboratory Settings

Compounds with similar structures have been shown to have stability and long-term effects on cellular function .

Dosage Effects in Animal Models

Compounds with similar structures have been shown to have varying effects at different dosages .

Metabolic Pathways

Compounds with similar structures have been shown to be involved in various metabolic pathways .

Transport and Distribution

Compounds with similar structures have been shown to be transported and distributed within cells and tissues .

Subcellular Localization

Compounds with similar structures have been shown to have specific subcellular localizations .

Properties

IUPAC Name |

2-(oxan-4-yl)-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-4-10-5-2-7(1)8-9-3-6-11-8/h3,6-7H,1-2,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMHXKOMRFHPXDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138146-93-5 |

Source

|

| Record name | 2-(oxan-4-yl)-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Amino-5-((2,5-dimethylphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2932124.png)

![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2932128.png)

![3,5-dimethyl-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2932129.png)

![Methyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2932134.png)

![2-(Tert-butylsulfonyl)-2-[2-(3-methoxyphenyl)hydrazono]acetonitrile](/img/structure/B2932140.png)

![3-cyclopentyl-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propanamide](/img/structure/B2932141.png)

![1-Cyclohexyl-1-ethyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2932142.png)